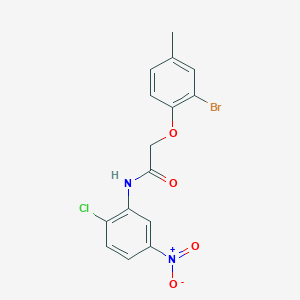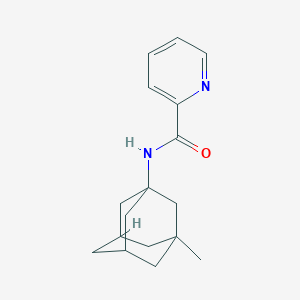![molecular formula C14H18N4O B6033573 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea](/img/structure/B6033573.png)
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea, also known as EPM-2403, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound was first synthesized in 2014 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea inhibits the activity of the protein kinase CK2, which is involved in the regulation of numerous cellular processes, including cell proliferation and survival. Inhibition of CK2 by N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin. N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea is its specificity for CK2, which reduces the risk of off-target effects. In addition, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been shown to have low toxicity in animal models. However, one limitation of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea. One area of interest is the development of more soluble analogs of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea that can be administered more easily in vivo. Another area of interest is the investigation of the potential of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea in combination with other anticancer agents. Finally, further studies are needed to determine the long-term safety and efficacy of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea in animal models and in humans.
Métodos De Síntesis
The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea involves a multi-step process that begins with the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-phenylurea in the presence of a base to form N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea.
Aplicaciones Científicas De Investigación
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been the subject of numerous scientific studies due to its potential as an anticancer agent. Studies have shown that N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea inhibits the growth of cancer cells in vitro and in vivo. In addition, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-18-11(2)12(10-16-18)9-15-14(19)17-13-7-5-4-6-8-13/h4-8,10H,3,9H2,1-2H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPNXAPEUNLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B6033499.png)
![1-(2-fluorobenzyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B6033505.png)
![N-(4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6033510.png)
![1-(2,3-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6033520.png)
![1-{3-[3-(5-propyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6033528.png)
![2-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine](/img/structure/B6033531.png)


![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]piperazine](/img/structure/B6033552.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![6-fluoro-3-[2-(2-hydroxyethoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B6033567.png)
![6-(3-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6033568.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B6033575.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6033581.png)